molecular formula C13H26N2O3 B12433066 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

Katalognummer: B12433066
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: TWQINIJWWJMYFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with the molecular formula C13H26N2O3 It is characterized by its unique structure, which includes an amino group, a methyl group, and a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves the reaction of 2-amino-3-methylbutanoic acid with 5-methylhexanoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and real-time monitoring ensures high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C13H26N2O3

Molekulargewicht

258.36 g/mol

IUPAC-Name

3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid

InChI

InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)

InChI-Schlüssel

TWQINIJWWJMYFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.